molecular formula C16H14Cl2N4O2S B14926801 N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14926801
M. Wt: 397.3 g/mol
InChI Key: WXKCFVMXIZEBDW-DNTJNYDQSA-N
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Description

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy intermediate.

    Synthesis of the Furan Derivative: The dichlorophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.

    Formation of the Triazole Ring: The final step involves the reaction of the furan derivative with a triazole precursor under controlled conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenoxyacetic Acid: A herbicide with a similar dichlorophenoxy group.

    Furfurylamine: Contains a furan ring similar to the target compound.

    1,2,4-Triazole: A basic triazole structure that is part of the target compound.

Uniqueness

N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

(E)-1-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-12-4-5-13(24-12)9-23-15-7-11(17)3-6-14(15)18/h3-8,10H,2,9H2,1H3/b20-8+

InChI Key

WXKCFVMXIZEBDW-DNTJNYDQSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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